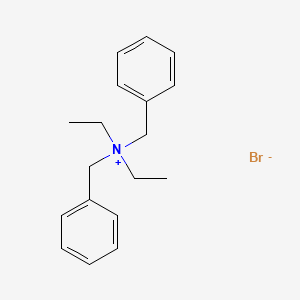

N,N-Dibenzyl-N-ethylethanaminium bromide

Description

Properties

CAS No. |

475207-72-8 |

|---|---|

Molecular Formula |

C18H24BrN |

Molecular Weight |

334.3 g/mol |

IUPAC Name |

dibenzyl(diethyl)azanium;bromide |

InChI |

InChI=1S/C18H24N.BrH/c1-3-19(4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

ZYICAZDHRCPISG-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-] |

Origin of Product |

United States |

Preparation Methods

Structural and Mechanistic Considerations in Synthesis

Chemical Structure and Reactivity

N,N-Dibenzyl-N-ethylethanaminium bromide possesses a quaternary ammonium center, with two benzyl (C₆H₅CH₂-) and one ethyl (C₂H₅-) substituents on the nitrogen atom, paired with a bromide anion. The molecular formula is C₁₈H₂₂NBr. The presence of two benzyl groups introduces significant steric bulk, influencing both the reactivity of the tertiary amine precursor and the kinetics of quaternization reactions. The ethyl group, being less hindered, is typically introduced via the tertiary amine starting material.

The quaternization reaction, central to the synthesis of this compound, follows a bimolecular nucleophilic substitution (S_N2) pathway. The tertiary amine acts as a nucleophile, attacking the electrophilic carbon of a benzyl bromide, resulting in the formation of the quaternary ammonium salt and liberation of bromide ion. The reaction is sensitive to steric effects, solvent polarity, and the presence of bases or catalysts.

Mechanistic Pathways

The general mechanism for the synthesis can be described as follows:

$$

\text{N-ethyl-N-benzylamine} + \text{benzyl bromide} \rightarrow \text{this compound}

$$

The S_N2 mechanism is characterized by a concerted transition state where the nucleophile attacks the electrophilic carbon as the leaving group (bromide) departs. The rate of reaction is thus dependent on both the concentration of the amine and the alkyl halide. Steric hindrance from the benzyl groups can slow the reaction, necessitating careful control of reaction conditions.

Classical Batch Synthesis: Strategies and Optimization

Choice of Starting Materials

The most direct route to this compound involves the reaction of N-ethylbenzylamine (or N-ethylaniline) with benzyl bromide. Alternatively, N-ethylamine can be sequentially benzylated to introduce the required substituents. The purity of starting materials is critical, as impurities can lead to side reactions or complicate purification.

Solvent Effects

Solvent selection is pivotal in quaternization reactions. Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or acetone are commonly employed, as they stabilize the transition state and enhance the nucleophilicity of the amine. Methanol and ethanol are also used, though they may participate in side reactions or affect the solubility of reactants and products.

Base and Additive Selection

The use of a base (e.g., potassium carbonate, sodium bicarbonate) can neutralize the hydrobromic acid formed during the reaction, preventing protonation of the amine and promoting completion. Phase-transfer catalysts such as tetrabutylammonium bromide or hexadecyltributylphosphonium bromide have also been reported to accelerate the reaction by facilitating the transfer of reactants between phases.

Temperature and Time

Reaction temperature and duration are optimized to balance reaction rate and product stability. Typical temperatures range from 45°C to 100°C, with reaction times from several hours to overnight, depending on the reactivity of the substrates and the efficiency of mixing.

Representative Batch Procedure

A typical batch synthesis proceeds as follows:

- Dissolve N-ethylbenzylamine and benzyl bromide in acetonitrile.

- Add potassium carbonate as a base.

- Stir the mixture at 60–80°C for 6–12 hours.

- Monitor the reaction by thin-layer chromatography (TLC) or NMR.

- After completion, cool the mixture and filter off inorganic salts.

- Concentrate the filtrate under reduced pressure.

- Purify the crude product by recrystallization from ethanol or by column chromatography.

Yield and Purity

Yields in batch processes typically range from 70% to 99%, depending on the exact conditions and the purity of starting materials. Purity is assessed by NMR, IR, and mass spectrometry, with characteristic signals for the benzyl and ethyl groups confirming the structure.

Table 1. Batch Synthesis Parameters and Results

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Acetonitrile, DMF, Methanol | Polar aprotic preferred |

| Base | K₂CO₃, NaHCO₃ | Neutralizes HBr |

| Temperature | 60–80°C | Higher T increases rate |

| Reaction Time | 6–12 h | Monitored by TLC/NMR |

| Yield | 70–99% | Dependent on optimization |

| Purity (NMR, MS) | >95% | After recrystallization/chromatography |

Continuous and Solvent-Free Synthesis: Industrial and Green Approaches

Continuous Flow Quaternization

Continuous flow methods offer improved control over reaction parameters, scalability, and safety compared to batch processes. In these systems, reactants are continuously fed into a tubular reactor, often packed with inert materials to enhance mixing and heat transfer. The reaction mixture is maintained at elevated temperature and pressure to accelerate quaternization.

Key advantages include precise temperature control, rapid mixing, and the ability to handle exothermic reactions safely. The continuous removal of product can also drive the reaction to completion and facilitate downstream processing.

Table 2. Continuous Flow Synthesis Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Reactor Type | Tubular (glass/steel) | Packed with inert material |

| Temperature | 80–120°C | High T for rapid conversion |

| Pressure | 10–20 bar | Prevents solvent evaporation |

| Residence Time | 1–3 h | Shorter than batch |

| Conversion | 89–97% | High efficiency |

| Product Form | Solution or powder | Depending on solvent removal |

Solvent-Free and Green Chemistry Methods

Solvent-free synthesis aligns with green chemistry principles by reducing waste and minimizing environmental impact. In this approach, the tertiary amine and benzyl bromide are mixed directly, often with mechanical stirring and heating. The reaction proceeds efficiently at 90–120°C, with conversion rates exceeding 80% in optimized systems.

The absence of solvent simplifies product isolation and reduces the need for solvent recovery or disposal. However, careful control of temperature and mixing is necessary to prevent localized overheating or incomplete reaction.

Table 3. Solvent-Free Synthesis Data

| Parameter | Value/Range | Notes |

|---|---|---|

| Temperature | 90–120°C | Sufficient for S_N2 reaction |

| Reaction Time | 2–4 h | Rapid conversion |

| Conversion | >80% | High efficiency |

| Purity | >90% | After minimal workup |

| Environmental Impact | Low | No solvent waste |

Sequential and Alternative Synthetic Strategies

Sequential Benzylation

An alternative route involves the stepwise benzylation of N-ethylamine. The first benzylation yields N-ethyl-N-benzylamine, which is then further benzylated with benzyl bromide to afford the quaternary ammonium salt. Each step requires careful control to avoid over-alkylation or side reactions.

Analytical Characterization and Purification

Spectroscopic Analysis

The identity and purity of this compound are confirmed by a suite of analytical techniques:

- Nuclear Magnetic Resonance (NMR): ^1H NMR shows characteristic signals for the benzyl methylene protons (typically 4.5–5.5 ppm), aromatic protons (7.2–7.5 ppm), and ethyl group (1.0–1.5 ppm for methyl, 2.5–3.5 ppm for methylene).

- Infrared Spectroscopy (IR): Absorptions corresponding to aromatic C–H stretching, aliphatic C–H, and quaternary ammonium vibrations.

- Mass Spectrometry (MS): Molecular ion peak consistent with the expected molecular weight, with fragmentation patterns supporting the presence of benzyl and ethyl groups.

Purification Methods

Purification is typically achieved by recrystallization from ethanol or isopropanol, or by column chromatography on silica gel. The choice of method depends on the scale and required purity. In some cases, simple filtration and washing suffice, especially in solvent-free or continuous processes where side products are minimal.

Comparative Analysis of Preparation Methods

Yield and Efficiency

The various methods for synthesizing this compound offer different balances of yield, efficiency, and environmental impact. Batch processes are versatile and accessible but may generate more waste and require longer reaction times. Continuous and solvent-free methods are more efficient and scalable, with higher yields and reduced environmental burden.

Table 4. Comparative Yields and Conditions

| Method | Yield (%) | Time (h) | Temp (°C) | Solvent | Base/Catalyst | Environmental Impact |

|---|---|---|---|---|---|---|

| Batch (acetonitrile) | 70–99 | 6–12 | 60–80 | Acetonitrile | K₂CO₃ | Moderate |

| Continuous flow | 89–97 | 1–3 | 100–120 | Isopropanol | None/Optional | Low |

| Solvent-free | >80 | 2–4 | 90–120 | None | None | Very low |

| PTC-assisted | 85–98 | 2–6 | 60–80 | Variable | TBAB, K₂CO₃ | Low |

Green Chemistry and Sustainability

Green chemistry principles are increasingly important in synthetic method development. Solvent-free and continuous processes minimize waste, reduce energy consumption, and improve safety. The use of recyclable catalysts and avoidance of toxic reagents further enhance the sustainability of these methods.

Industrial and Laboratory Applications

The choice of method depends on the intended application. For small-scale laboratory synthesis, batch methods offer flexibility and ease of monitoring. For industrial production, continuous flow and solvent-free methods are preferred for their efficiency, scalability, and environmental benefits.

Case Studies and Literature Examples

Literature Example: Quaternization in DMF

A study on the quaternization of N,N-dimethylanilines with benzyl bromide in DMF demonstrated the importance of solvent and temperature in determining reaction rate and yield. The activation energy was found to be 6.5–10 kcal/mol, with yields approaching 90% under optimized conditions.

Literature Example: Ionic Liquid Catalysis

The use of ionic liquids as both solvent and catalyst has been explored for similar quaternization reactions. Ionic liquids can enhance reaction rates, facilitate product separation, and be recycled for multiple cycles, contributing to greener synthesis.

Literature Example: Solvent-Free Synthesis

A patent describing the solvent-free synthesis of quaternary ammonium salts reported conversion rates exceeding 80% at temperatures of 90–120°C, with minimal purification required. The absence of solvent and ease of product isolation make this method attractive for industrial applications.

Data Tables and Research Results

The following tables summarize the key experimental data from various preparation methods, as reported in the literature and patents.

Table 5. Experimental Yields of this compound

Table 6. Spectroscopic Data for Product Characterization

| Technique | Observed Signals (ppm/cm⁻¹) | Assignment |

|---|---|---|

| ^1H NMR | 7.2–7.5 | Aromatic protons (benzyl) |

| ^1H NMR | 4.5–5.5 | Benzyl methylene protons |

| ^1H NMR | 2.5–3.5 | Ethyl methylene protons |

| ^1H NMR | 1.0–1.5 | Ethyl methyl protons |

| IR | 3050–3100 | Aromatic C–H stretch |

| IR | 2850–2950 | Aliphatic C–H stretch |

| MS | 312 (M⁺) | Molecular ion (C₁₈H₂₂NBr) |

Mechanistic and Kinetic Insights

Reaction Kinetics

The quaternization reaction follows second-order kinetics, being first-order in both the amine and the alkyl halide. The rate is influenced by the electron-donating or withdrawing nature of substituents on the amine, with electron-donating groups accelerating the reaction. The activation energy ranges from 6.5 to 10 kcal/mol, depending on the system.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-N-ethylethanaminium bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.

Oxidation Reactions: The benzyl groups can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium chloride, sodium iodide, and sodium hydroxide. These reactions are typically carried out in aqueous or alcoholic solutions at room temperature.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents such as ether or tetrahydrofuran.

Major Products Formed

Substitution Reactions: Products include N,N-dibenzyl-N-ethylethanaminium chloride, iodide, or hydroxide.

Oxidation Reactions: Products include benzaldehyde and benzoic acid derivatives.

Reduction Reactions: Products include secondary or tertiary amines.

Scientific Research Applications

N,N-Dibenzyl-N-ethylethanaminium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is employed in the study of cell membrane permeability and ion transport mechanisms.

Industry: It is used in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N-ethylethanaminium bromide involves its interaction with biological membranes and proteins. The compound can disrupt cell membrane integrity by inserting itself into the lipid bilayer, leading to increased permeability and ion leakage. Additionally, it can interact with membrane-bound enzymes and receptors, affecting their function and signaling pathways.

Comparison with Similar Compounds

Properties :

- Melting Point : Likely elevated (>150°C) due to π-π stacking interactions between aromatic rings, as observed in structurally related compounds (e.g., reports a crystal structure with phenyl ring stacking distances of 3.64 Å) .

- Applications: Potential roles in supramolecular chemistry (as structure-directing agents) or as surfactants in niche applications requiring aromatic interactions .

Structural and Functional Differences

Quaternary ammonium bromides vary widely in properties based on substituents. Key comparisons include:

Key Findings

Hydrophobicity and Solubility: The benzyl groups in this compound reduce water solubility compared to alkylated analogs like DTAB or tetraethylammonium bromide. This limits its use in aqueous systems but may enhance stability in nonpolar environments . Gemini surfactants with ethylene spacers () balance hydrophobicity and water solubility, enabling potent antifungal activity .

Thermal Stability :

- Aromatic stacking in benzyl-containing compounds (e.g., ) increases melting points compared to purely aliphatic analogs like DDAB .

Biological Activity :

- Gemini surfactants () show spacer-length-dependent antifungal efficacy, with hexamethylene spacers being most effective. In contrast, the user’s compound lacks a spacer, likely reducing such activity .

- Sepantronium bromide () targets survivin proteins in cancer cells, a mechanism unrelated to quaternary ammonium surfactants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.